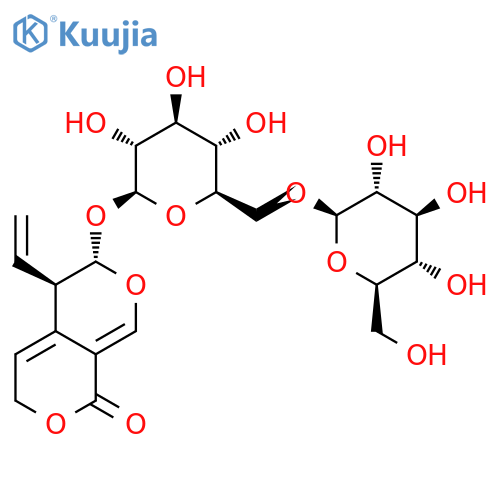Cas no 115713-06-9 (6'-O-beta-D-Glucosylgentiopicroside)

115713-06-9 structure
商品名:6'-O-beta-D-Glucosylgentiopicroside
CAS番号:115713-06-9
MF:C22H30O14
メガワット:518.465208530426
CID:829312
6'-O-beta-D-Glucosylgentiopicroside 化学的及び物理的性質
名前と識別子
-
- 6'-O-β-D-Glucosylgentiopicroside
- 6'-O-β-D-Glucopyranosylgentiopicroside
- O-β-D-Glucosylgentiopicroside, 6'-
- 6’-O-β-D-glucosylgentiopicroside
- 6'-O-BETA-D-GLUCOSYLGENTIOPICROSIDE
- 6'-O-Glucosylgentiopicroside
- 4-Ethenyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]ox
- 6'-O-beta-D-Glucosylgentiopicroside
-
- インチ: 1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1
- InChIKey: BERNCPGDRADLCG-KEXDUYRESA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])O[C@@]1([H])[C@]([H])(C([H])=C([H])[H])C2=C([H])C([H])([H])OC(C2=C([H])O1)=O
計算された属性
- せいみつぶんしりょう: 518.163556g/mol
- ひょうめんでんか: 0
- XLogP3: -3.4
- 水素結合ドナー数: 7
- 水素結合受容体数: 14
- 回転可能化学結合数: 7
- どういたいしつりょう: 518.163556g/mol
- 単一同位体質量: 518.163556g/mol
- 水素結合トポロジー分子極性表面積: 214Ų
- 重原子数: 36
- 複雑さ: 875
- 同位体原子数: 0
- 原子立体中心数の決定: 12
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 518.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 可溶性(726 g/l)(25ºC)、
6'-O-beta-D-Glucosylgentiopicroside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | E0557-5mg |
6'-O-β-D-Glucosylgentiopicroside |
115713-06-9 | 5mg |
¥9583.15 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1439-5mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 5mg |
¥ 3268 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1439-1 mL * 10 mM (in DMSO) |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 1 mL * 10 mM (in DMSO) |
¥6205.00 | 2022-04-26 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3069-20mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | ≥98% | 20mg |
¥3000元 | 2023-09-15 | |
| MedChemExpress | HY-N2100-5mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.90% | 5mg |
¥4030 | 2024-05-25 | |
| S e l l e c k ZHONG GUO | E0557-1mg |
6'-O-β-D-Glucosylgentiopicroside |
115713-06-9 | 1mg |
¥3194.69 | 2022-04-26 | ||
| TargetMol Chemicals | T4S1439-2 mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 2mg |
¥ 2,498 | 2023-07-11 | |
| Aaron | AR008ZIX-10mg |
6'-O-β-D-glucosylgentiopicroside |
115713-06-9 | 95% | 10mg |
$307.00 | 2025-02-11 | |
| TargetMol Chemicals | T4S1439-5 mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 5mg |
¥ 3,594 | 2023-07-11 | |
| MedChemExpress | HY-N2100-1mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.90% | 1mg |
¥1535 | 2024-05-25 |
6'-O-beta-D-Glucosylgentiopicroside 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
推奨される供給者
Amadis Chemical Company Limited
(CAS:115713-06-9)6'-O-beta-D-Glucosylgentiopicroside

清らかである:99%
はかる:25mg
価格 ($):231.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:115713-06-9)6'-O-β-D-Glucopyranosylgentiopicroside

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ